4-(2-Methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
2-CYANO-4-(2-METHOXYPHENOXY)-5-NITROPHENYL CYANIDE is an organic compound characterized by the presence of cyano, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-(2-METHOXYPHENOXY)-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-(2-METHOXYPHENOXY)-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-CYANO-4-(2-METHOXYPHENOXY)-5-NITROPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 2-CYANO-4-(2-METHOXYPHENOXY)-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, affecting cellular processes. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-4-METHYLBIPHENYL: Similar in structure but lacks the nitro and methoxy groups.
2-CYANO-4-NITROPHENOL: Contains a nitro group but lacks the methoxy and additional cyano groups.
4-CYANO-2-METHOXYPHENOL: Contains a methoxy group but lacks the nitro and additional cyano groups.
Uniqueness
2-CYANO-4-(2-METHOXYPHENOXY)-5-NITROPHENYL CYANIDE is unique due to the combination of cyano, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H9N3O4 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
4-(2-methoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9N3O4/c1-21-13-4-2-3-5-14(13)22-15-7-11(9-17)10(8-16)6-12(15)18(19)20/h2-7H,1H3 |
InChI Key |
ORSXVLYVQRQMBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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